1-(Allyl)-2-(nitromethylene)pyrrolidine
Description
Contextualization within the Field of Nitroalkene Chemistry
Nitroalkenes, also known as nitroolefins, are organic compounds that contain a carbon-carbon double bond and a nitro group. wikipedia.org This functional group is a powerful tool in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for a variety of chemical reactions. wikipedia.orgsci-rad.com
The high electrophilicity of the carbon-carbon double bond in nitroalkenes makes them excellent Michael acceptors, readily reacting with nucleophiles. wikipedia.orgsci-rad.com They also participate in cycloaddition reactions, such as the Diels-Alder reaction, where they act as activated dienophiles. wikipedia.orgsci-rad.com Furthermore, the nitro group itself can be transformed into a wide range of other functional groups, including amines, oximes, and carbonyls, highlighting the synthetic versatility of nitroalkenes. tandfonline.com The chemistry of 1-(Allyl)-2-(nitromethylene)pyrrolidine is intrinsically linked to these principles, as the nitromethylene group bestows upon the molecule the characteristic reactivity of a nitroalkene.
Overview of Nitromethylene Heterocycles
Nitromethylene heterocycles are a class of compounds where a nitromethylene group is attached to a heterocyclic ring. These compounds are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic systems. sci-rad.comrsc.org The reactivity of the nitromethylene group allows for a range of synthetic transformations. For instance, the reduction of the nitro group can lead to the corresponding aminomethylene derivatives. google.com
The synthesis of nitromethylene heterocycles often involves the condensation of a lactam or a related precursor with nitromethane (B149229). google.comgoogle.com For example, the reaction of a 1-substituted-2-pyrrolidone with a methylating agent followed by treatment with an alkali alkanolate and nitromethane can yield the corresponding 1-substituted-2-nitromethylene-pyrrolidine. google.com These compounds serve as building blocks for more complex molecules, including those with potential biological activity. rsc.org Nitrones, which are N-oxides of imines, are another important class of intermediates used in the synthesis of various heterocycles. researchgate.net
Structural Significance of the Pyrrolidine (B122466) Core in Chemical Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. nih.govfrontiersin.orgwikipedia.org Its prevalence stems from its unique conformational properties and its ability to serve as a versatile scaffold in drug discovery and development. frontiersin.orgnih.gov
The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for molecular recognition and biological activity. nih.gov The nitrogen atom within the ring can act as a basic center and a nucleophile, participating in various chemical reactions. chemicalbook.com Furthermore, the presence of stereogenic centers in substituted pyrrolidines introduces chirality, a key factor in the specificity of drug-target interactions. nih.gov The pyrrolidine core is found in numerous alkaloids, amino acids like proline, and a significant number of FDA-approved drugs, underscoring its importance in medicinal chemistry. nih.govwikipedia.orgnih.gov
Historical Development of 1-Substituted-2-nitromethylene-pyrrolidine Synthetic Pathways
The synthesis of 1-substituted-2-nitromethylene-pyrrolidines has evolved through various methodologies, primarily focusing on the construction of the exocyclic nitromethylene double bond. A common and historically significant approach involves the reaction of a 1-substituted-2-pyrrolidone with a Vilsmeier-type reagent, followed by condensation with nitromethane. google.com
A patented method describes the synthesis of 1-allyl-2-nitromethylene-pyrrolidine starting from 1-allyl-2-pyrrolidone. google.com This process involves methylation of the pyrrolidone with dimethyl sulfate (B86663), followed by reaction with an alkali alkanolate and nitromethane to form the desired product. google.com This intermediate is then used to produce 1-allyl-2-aminomethyl-pyrrolidine through selective reduction of the nitromethylene group. google.com
Another general strategy for preparing 1-substituted-2-nitromethylene-pyrrolidines involves the reaction of the corresponding 1-substituted-2-pyrrolidone with phosphorus oxychloride or thionyl chloride to form a Vilsmeier salt intermediate. google.com This intermediate is then reacted with nitromethane and a base, such as sodium methoxide (B1231860), to yield the final product. google.com These synthetic routes provide access to a range of 1-substituted-2-nitromethylene-pyrrolidines, which are valuable precursors for further chemical modifications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
40990-27-0 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2E)-2-(nitromethylidene)-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H12N2O2/c1-2-5-9-6-3-4-8(9)7-10(11)12/h2,7H,1,3-6H2/b8-7+ |
InChI Key |
LWWSULAJWWHYIC-BQYQJAHWSA-N |
Isomeric SMILES |
C=CCN\1CCC/C1=C\[N+](=O)[O-] |
Canonical SMILES |
C=CCN1CCCC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Allyl 2 Nitromethylene Pyrrolidine
Intrinsic Reactivity of the Nitromethylene Moiety
The reactivity of 1-(Allyl)-2-(nitromethylene)pyrrolidine is fundamentally dictated by the electronic nature of the exocyclic nitromethylene group. This functional group is a potent modulator of the molecule's chemical behavior, influencing its stability, conformation, and reaction pathways.
Influence of the Electron-Withdrawing Nitro Group on Reactivity
The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, a characteristic that profoundly influences the reactivity of the entire molecule. nih.gov It reduces the electron density of the scaffold through both inductive and resonance effects. nih.gov In the context of the nitromethylene group (–CH=NO₂), this strong electron-withdrawing nature polarizes the C=C double bond of the enamine system, rendering the β-carbon (the carbon of the methylene (B1212753) group) highly electrophilic. masterorganicchemistry.comnih.gov This heightened electrophilicity makes the compound susceptible to attack by a wide range of nucleophiles. nih.govnih.gov
The electron-withdrawing effect of the nitro group activates the molecule for several types of reactions. nih.gov The polarization of the π-system facilitates nucleophilic additions to the exocyclic double bond. youtube.comlibretexts.org Furthermore, the nitro group enhances the dienophilic character of the double bond, making it a suitable partner in cycloaddition reactions. sciforum.netlibretexts.org The electrophilicity of nitro-activated alkenes is a well-established principle, with the nitro group increasing the rate of nucleophilic addition compared to unsubstituted alkenes. masterorganicchemistry.com This activation is crucial for the participation of the compound in reactions like Michael additions and various cycloadditions. sciforum.netfrontiersin.org
Tautomerism and Conformational Analysis of the Nitromethylene Group
The nitromethylene group can exist in equilibrium with its tautomeric form, the nitronic acid (or aci-nitro) form. frontiersin.orgnih.gov This tautomerism is a key aspect of its reactivity. The nitronic acid tautomer is electrophilic and can readily react with nucleophiles. nih.gov The equilibrium between the nitroalkane and nitronic acid forms can be influenced by the solvent and the presence of acidic or basic catalysts. frontiersin.org
From a conformational standpoint, the nitromethylene group can exist as geometric isomers (Z/E). For the related compound 2-nitromethylene-pyrrolidine, the Z isomer is found to be energetically more favorable due to the formation of a strong intramolecular hydrogen bond between the N-H proton and the nitro group. clockss.org Although the N-H is replaced by an N-allyl group in this compound, steric and electronic factors still favor a specific conformation. The planarity of the enamine system and the nitromethylene group is crucial for delocalization and stability.
Nucleophilic Additions and Cycloaddition Reactions
The electrophilic nature of the nitromethylene group in this compound makes it an excellent substrate for both nucleophilic addition and cycloaddition reactions. These transformations provide access to a diverse range of more complex heterocyclic structures.
Dienophilic Character in [4+2] Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. libretexts.org In these reactions, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org The presence of the electron-withdrawing nitro group significantly enhances the dienophilic character of the exocyclic double bond in this compound, making it a suitable partner for [4+2] cycloadditions with electron-rich dienes. sciforum.netlibretexts.org
Aromatic systems like nitroquinolines and nitronaphthalenes have been shown to act as dienophiles in polar Diels-Alder reactions, a reactivity attributed to the activating effect of the nitro group. sciforum.netmdpi.comresearchgate.net Similarly, nitroalkenes are highly reactive dienophiles. illinois.edu The reaction of this compound with a suitable diene would lead to the formation of a spirocyclic or fused-ring system, which could serve as a precursor to complex nitrogen-containing molecules. The reaction typically proceeds with high regioselectivity and stereospecificity. libretexts.org
| Diene | Dienophile | Reaction Type | Product Skeleton | Reference(s) |
| Isoprene | 5-Nitroquinoline | [4+2] Cycloaddition | Fused Heterocycle | sciforum.net |
| Danishefsky's Diene | 1-Nitronaphthalene | [4+2] Cycloaddition | Fused Aromatic | mdpi.comresearchgate.net |
| n-Butyl vinyl ether | 2,2-Disubstituted-1-nitroalkenes | [4+2] Cycloaddition | Cyclic Nitronate | illinois.edu |
Participation in 1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are versatile reactions for constructing five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne). The double bond of the nitromethylene group in this compound can act as a 2π component (dipolarophile) in these cycloadditions. nih.govmdpi.com
For instance, reactions with nitrones (which are 1,3-dipoles) would yield isoxazolidine (B1194047) rings. wikipedia.orgresearchgate.net Similarly, reaction with azomethine ylides, often generated in situ, would lead to the formation of highly substituted pyrrolidine (B122466) rings fused to the parent structure. mdpi.comnih.gov The regiochemistry of these cycloadditions is controlled by the frontier molecular orbital interactions between the dipole and the dipolarophile. wikipedia.org The electron-poor nature of the nitromethylene double bond favors interactions where it acts as the LUMO-philic component. wikipedia.org Such reactions have been used to synthesize a variety of condensed pyrrolizine and pyrroline (B1223166) derivatives. nih.govmdpi.com
| 1,3-Dipole | Dipolarophile | Reaction Type | Product Skeleton | Reference(s) |
| N-methyl azomethine ylide | 3-Nitropyridines | [3+2] Cycloaddition | Fused Pyrrolidine | nih.govmdpi.com |
| Nitrone | Alkene | [3+2] Cycloaddition | Isoxazolidine | wikipedia.org |
| Stabilized Azomethine Ylide | Amide/Lactam Derivatives | [3+2] Cycloaddition | Substituted Pyrrolidine | nih.gov |
Michael Addition Reactions with Various Carbon-Centered Nucleophiles
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. frontiersin.org It involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-poor alkene. The highly electrophilic nature of the exocyclic double bond in this compound makes it an excellent Michael acceptor. ontosight.ai
It readily reacts with a variety of soft, carbon-centered nucleophiles, such as enolates, enamines, and organocuprates. frontiersin.orgclockss.org For example, the related compound 2-nitromethylene-pyrrolidine reacts with dicarbonyl compounds in the absence of a catalyst to afford crystalline adducts in high yields. clockss.org These addition products can often be cyclized to form more complex heterocyclic systems, such as substituted dihydro-1H-pyrrolizines. clockss.org The ability to react with a broad range of carbon nucleophiles underscores the synthetic utility of this compound as a building block for constructing polyfunctionalized nitrogen heterocycles. frontiersin.orglibretexts.org
| Michael Acceptor | Nucleophile | Reaction Type | Product Type | Reference(s) |
| 2-Nitromethylene-pyrrolidine | α-Ketoaldehydes | Michael Addition | Crystalline Adduct | clockss.org |
| 2-Nitromethylene-pyrrolidine | 2,3-Butanedione | Michael Addition | Addition Product | clockss.org |
| Nitroalkenes | Zinc Cuprates | 1,4-Conjugate Addition | Substituted Nitroalkane | illinois.edu |
Electrophilic Transformations of the Nitromethylene Pyrrolidine Core
The dual reactivity of the this compound system is evident in its electrophilic transformations. Reactions can occur at the pyrrolidine nitrogen, which retains its nucleophilic character, or at the α-carbon of the nitromethylene group.
Secondary amines are known to react with nitrosating agents, such as nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) and a strong acid, to form N-nitrosamines. nih.gov The pyrrolidine nitrogen in this compound is a secondary amine and is susceptible to this transformation. The reaction mechanism involves the formation of a nitrosating species, like the nitrosonium ion (NO⁺), which is then attacked by the nucleophilic nitrogen of the pyrrolidine ring. This process is generally favored under acidic conditions, which facilitate the formation of the active nitrosating agent. nih.gov
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org The classic reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.orgorganic-chemistry.org In the context of this compound, the nitromethylene group can act as the nucleophilic component, analogous to an enol or enolate.
The reaction is initiated by the formation of an electrophilic iminium ion from an aldehyde and a secondary amine. youtube.comyoutube.com The nucleophilic α-carbon of the this compound then attacks this iminium ion. This C-C bond-forming step results in a new, more complex structure. The reaction's versatility allows for the use of a wide range of aldehydes and amines, providing access to diverse molecular scaffolds. This variant is specifically related to the nitro-Mannich or aza-Henry reaction, which involves the addition of a nitroalkane-derived nucleophile to an imine. wikipedia.org
Table 2: Components for Mannich Reaction with this compound
| Aldehyde (Electrophile Source) | Amine (Iminium Ion Component) | Potential Product Feature |
|---|---|---|
| Formaldehyde | Dimethylamine | Introduction of a dimethylaminomethyl group |
| Benzaldehyde | Pyrrolidine | Introduction of a phenyl(pyrrolidinyl)methyl group |
Under acidic conditions, this compound can undergo complex transformations. Protonation can occur at multiple sites: the pyrrolidine nitrogen, the oxygen atoms of the nitro group, or the α-carbon. The formation of iminium ions from the reaction of aldehydes or ketones with secondary amines is a fundamental process in organic chemistry. wikipedia.orgnumberanalytics.com Enamines, such as the title compound, are intermediates in this process and exist in equilibrium with iminium ions in the presence of acid. libretexts.org
Protonation of the enamine at the α-carbon generates an iminium ion. masterorganicchemistry.com Further protonation, potentially at one of the nitro group's oxygen atoms (C,O-diprotonation), could lead to rearrangements or subsequent reactions. Computational studies on related pyrrolidine-derived iminium ions have been conducted to understand their stability and reactivity, which are crucial for predicting reaction outcomes in organocatalysis. ub.edunih.gov The stability of these iminium intermediates often dictates the efficiency of catalytic cycles where they are involved. nih.gov
The C-N bond within the pyrrolidine ring is generally stable. However, the exocyclic C=C-N linkage and the N-allyl group are more susceptible to cleavage under specific conditions. The most common C-N bond cleavage reaction for enamines is hydrolysis back to the corresponding ketone and amine, which is typically catalyzed by aqueous acid. masterorganicchemistry.comlibretexts.org
The mechanism for hydrolysis involves:
Protonation of the α-carbon to form an iminium ion. masterorganicchemistry.com
Nucleophilic attack of a water molecule on the electrophilic iminium carbon.
Proton transfer to form a carbinolamine intermediate.
Protonation of the nitrogen, turning it into a good leaving group.
Elimination of the amine to regenerate the carbonyl compound.
In this case, hydrolysis would likely cleave the enamine structure, leading to a 1-allyl-2-pyrrolidinone derivative and nitromethane (B149229), effectively breaking the bond between the original pyrrolidinone α-carbon and the nitromethylene carbon. Mechanistic studies on C-P bond cleavage have shown that deprotonation followed by metal-mediated reductive cleavage can occur, suggesting that complex mechanisms could also be at play for C-N bond cleavage under different reagent systems. rsc.org
Transformations of the Nitro Functional Group
The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to be transformed into various other functionalities. researchgate.net
The most significant transformation of the nitro group in compounds like this compound is its reduction. The six-electron reduction of a nitro group leads to the corresponding primary amine. nih.gov This can be achieved through various methods, including:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). google.com
Metal-Acid Reduction: Employing metals like iron, zinc, or tin in the presence of an acid such as hydrochloric acid or acetic acid. google.com
The reduction of this compound would yield 1-(Allyl)-2-(aminomethylene)pyrrolidine, a vicinal diamine derivative. This transformation dramatically changes the electronic properties of the molecule, converting the electron-withdrawing nitromethylene group into an electron-donating aminomethylene group. nih.gov The resulting diamine can be a valuable building block for the synthesis of more complex heterocyclic systems. Other transformations of nitroarenes, such as nucleophilic aromatic substitution, have been studied, but these are less relevant to the aliphatic nitro group in the title compound unless it is part of a larger conjugated system. sciforum.net
Table 3: Summary of Chemical Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| This compound | Subject of article |
| 1-Allyl-2-pyrrolidinone | Potential hydrolysis product |
| Nitromethane | Potential hydrolysis product |
| 1-(Allyl)-2-(aminomethylene)pyrrolidine | Potential reduction product |
| N-Nitrosamine | Product of nitrosation reaction |
| Iminium ion | Reactive intermediate |
| Enamine | Functional class of the title compound |
| Carbinolamine | Intermediate in imine/enamine reactions |
| Mannich base | Product of Mannich reaction |
| Sodium nitrite | Reagent for nitrosation |
| Nitrous acid | Reagent for nitrosation |
| Formaldehyde | Reagent for Mannich reaction |
| Benzaldehyde | Reagent for Mannich reaction |
| Dimethylamine | Reagent for Mannich reaction |
| Pyrrolidine | Reagent for Mannich reaction |
| Raney Nickel | Catalyst for nitro reduction |
Selective Reduction of the Nitromethylene Group to Aminomethyl
The selective reduction of the exocyclic nitromethylene group in this compound to an aminomethyl group is a key transformation, yielding the valuable pharmaceutical intermediate 1-Allyl-2-aminomethylpyrrolidine. google.comcphi-online.com This conversion requires a reducing agent capable of acting on the nitroalkene functionality without affecting the N-allyl double bond.
Detailed research findings have demonstrated that lithium aluminum hydride (LiAlH₄) is an effective reagent for this selective reduction. google.com The process involves the treatment of 1-Allyl-2-(nitromethylene)pyrrolidine with LiAlH₄ to achieve the desired aminomethyl product. google.com This specific transformation is a crucial step in a multi-step synthesis starting from 1-allyl-2-pyrrolidone. google.com
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-Allyl-2-aminomethylpyrrolidine | google.com |
Nef Reactions and Analogous Conversions to Carbonyl or Oxime Functionalities
The nitromethylene group is a synthetic equivalent of a carbonyl group and can be converted to such via the Nef reaction. wikipedia.orgorganicreactions.org The classical Nef reaction involves the acid hydrolysis of a nitronate salt, which is formed by treating a primary or secondary nitroalkane with a base. wikipedia.orgorganic-chemistry.org For this compound, this would first involve deprotonation at the carbon adjacent to the pyrrolidine ring to form the corresponding nitronate anion. Subsequent treatment with a strong mineral acid, such as sulfuric acid, would hydrolyze this intermediate to yield the corresponding ketone, 1-allylpyrrolidin-2-yl)methanal, and nitrous oxide. wikipedia.orgalfa-chemistry.com
The reaction mechanism proceeds through the protonation of the nitronate to form a nitronic acid, which is then further protonated and attacked by water. wikipedia.org A series of steps involving proton and water loss leads to a 1-nitroso-alkanol intermediate, which ultimately rearranges to form the carbonyl compound. wikipedia.org Various modifications to the classical Nef reaction have been developed to improve yields and broaden the substrate scope, using different reagents like oxidizing agents (e.g., ozone, permanganate) or reducing agents (e.g., titanium salts). wikipedia.orgalfa-chemistry.com
| Transformation | Typical Reagents | Product Functionality | General Principle |
|---|---|---|---|
| Classical Nef Reaction | 1. Base (e.g., NaOH, KOH) 2. Strong Acid (e.g., H₂SO₄) | Carbonyl (Aldehyde/Ketone) | Acid hydrolysis of a nitronate salt. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |
| Oxidative Conversion | Ozone, KMnO₄, Oxone® | Carbonyl (Aldehyde/Ketone) | Oxidative cleavage of the nitronate tautomer. wikipedia.orgorganic-chemistry.org |
| Reductive Conversion | TiCl₃ | Oxime | Reduction of the N-O bond followed by hydrolysis. organic-chemistry.org |
| Oxime to Carbonyl | PCWP/H₂O₂, Pyridinium dichromate | Carbonyl (Aldehyde/Ketone) | Oxidative deoximation under mild conditions. nih.govresearchgate.net |
Analogous conversions can also lead to oxime functionalities. Reductive methods for the Nef reaction, for instance using titanium(III) salts, can yield oximes, which can then be hydrolyzed in a separate step to the carbonyl compound if desired. organic-chemistry.org Furthermore, oximes themselves can be prepared from non-carbonyl precursors and serve as intermediates. nih.govresearchgate.net The conversion of oximes to carbonyls is a well-established transformation, often employing oxidative methods that cleave the C=NOH bond under mild conditions to avoid over-oxidation, particularly for aldehydes. nih.govresearchgate.net
Radical Reactions Involving the Nitro Group
The nitro group of this compound can participate in radical reactions, offering synthetic pathways distinct from ionic transformations. rsc.orgchemistry-chemists.com A significant reaction in this class is radical denitration, where the nitro group is replaced by a hydrogen atom or another functional group. chemistry-chemists.com These reactions are typically initiated by a radical initiator and proceed via a radical chain mechanism. For instance, treatment with a reagent like tributyltin hydride in the presence of AIBN (azobisisobutyronitrile) can reductively remove the nitro group.
This chemistry highlights the versatility of the nitro group, which can be used to stabilize an adjacent carbanion for C-C bond formation and then subsequently removed under radical conditions. rsc.org The radical intermediates generated from nitro compounds can also engage in various other transformations, providing access to a wide range of structures. rsc.org
Reactivity of the N-Allyl Moiety
The N-allyl group provides a second site of reactivity within the this compound molecule, primarily centered on its carbon-carbon double bond. researchgate.net This olefinic bond is susceptible to a variety of addition and functionalization reactions.
Hydroboration and Other Olefin Functionalizations
The terminal double bond of the N-allyl group is an excellent substrate for hydroboration-oxidation, a classic method for the anti-Markovnikov hydration of an alkene. Treatment of this compound with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex or 9-BBN), followed by oxidative workup with hydrogen peroxide and a base, would be expected to yield the corresponding primary alcohol, 3-(2-(nitromethylene)pyrrolidin-1-yl)propan-1-ol. This two-step process provides a reliable method for introducing a hydroxyl group at the terminal position of the allyl chain. Catalytic hydroboration using transition metal catalysts, such as those based on nickel or rhodium, can also be employed for the selective functionalization of dienes and alkenes. nih.govorganic-chemistry.org
Beyond hydroboration, the allyl group's double bond can undergo various other functionalizations. Palladium-catalyzed reactions are particularly prominent for allylic systems. For example, allylic C-H acetoxylation can introduce an acetate (B1210297) group, which can be a precursor to an allylic alcohol. nih.gov Similarly, palladium-catalyzed carboamination reactions have been used to synthesize N-aryl-2-allyl pyrrolidines from γ-(N-arylamino)alkenes, demonstrating a method for C-C and C-N bond formation at the allylic position. nih.gov Radical reactions can also be initiated at the allyl group, leading to transformations such as 1,3-difunctionalization. nih.gov
| Reaction Type | Typical Reagents | Expected Product Type | Reference (General Reaction) |
|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃-THF or 9-BBN 2. H₂O₂, NaOH | Primary Alcohol | nih.govorganic-chemistry.org |
| Allylic Acetoxylation | Pd(OAc)₂, Oxidant (e.g., O₂) | Allylic Acetate | nih.gov |
| Carboamination | Pd Catalyst, Vinyl Bromide | Functionalized Pyrrolidine | nih.gov |
| Radical Addition | Radical Initiator, Trapping Agent | 1,2- or 1,3-Difunctionalized Product | nih.gov |
Stereochemical Aspects and Asymmetric Transformations
Enantioselective Synthesis and Derivatization Strategies
The creation of optically pure pyrrolidine (B122466) derivatives is a significant focus in synthetic organic chemistry. nih.gov Strategies often involve either functionalizing an existing chiral source, like proline, or constructing the pyrrolidine ring from acyclic precursors using asymmetric catalysis. nih.gov For compounds such as 1-(Allyl)-2-(nitromethylene)pyrrolidine, the key challenge lies in controlling the stereochemistry during the formation of the core structure.
Development and Application of Chiral Catalysts for Asymmetric Reactions
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidines. mdpi.com Chiral catalysts, particularly those derived from pyrrolidine itself or cinchona alkaloids, are instrumental in achieving high enantioselectivity in reactions forming the pyrrolidine scaffold. mdpi.comnih.gov
The synthesis of the 2-(nitromethylene)pyrrolidine core often relies on the asymmetric conjugate addition (Michael addition) of nucleophiles to nitroalkenes. mdpi.comorgsyn.org Chiral bifunctional organocatalysts, such as thioureas derived from cinchona alkaloids or squaramides, have proven effective. nih.govfrontiersin.orgrsc.org These catalysts work by activating the nitroalkene through hydrogen bonding while simultaneously directing the nucleophile's approach via a chiral secondary or tertiary amine moiety, thus controlling the stereochemical outcome. mdpi.com For instance, the conjugate addition of aldehydes or nitromethane (B149229) to nitroolefins, a key step in forming the functionalized backbone, can be catalyzed by various pyrrolidine-based or prolinamide catalysts to yield products with high enantiomeric excess (ee). orgsyn.orgfrontiersin.orgnih.gov
Enzyme-catalyzed reactions also present a promising avenue. Engineered 'ene'-reductases (EREDs) have been utilized in the photoenzymatic C-alkylation of nitroalkanes, a method that can construct tertiary nitroalkanes with high yield and enantioselectivity, offering a potential route to complex pyrrolidine derivatives. nih.gov
| Catalyst Type | Reaction Type | Key Feature | Achieved Selectivity | Reference |
|---|---|---|---|---|
| Cinchona Alkaloid Thioureas | Conjugate Addition | Bifunctional activation via hydrogen bonding and amine catalysis. | High e.r. (up to 99:1) and d.r. (>98:2). | nih.gov |
| Diphenylprolinol Silyl (B83357) Ether | Michael Addition | Steric shielding by a bulky diarylmethyl silyl ether group. | Excellent enantioselectivity (e.g., 96% ee). | orgsyn.org |
| Pyrrolidine-derived Squaramides | Michael Addition | C₂-symmetric catalyst structure. | High yields and good to excellent enantioselectivity. | rsc.org |
| Engineered 'Ene'-Reductase (ERED) | Photoenzymatic C-alkylation | Enzyme-templated radical reaction. | High yield and enantioselectivity. | nih.gov |
Diastereoselective Control in Synthetic Pathways
Achieving diastereoselective control is crucial when multiple stereocenters are formed in a reaction. In the synthesis of substituted pyrrolidines, this can be accomplished through various cyclization strategies where the stereochemistry of the starting material dictates the configuration of the newly formed ring.
One effective method is the diastereoselective [3+2] cycloaddition. For example, the reaction between nitrones and cyclopropanes can produce highly substituted pyrrolidines with excellent diastereoselectivity, establishing the relative stereochemistry of the ring substituents in a single step. nih.gov Similarly, copper(I)-catalyzed enantioselective [3+2] cycloaddition reactions of glycine (B1666218) imines with alkene derivatives have achieved high enantio- and diastereoselectivity using chiral ligands. morressier.com
Tandem reactions provide another powerful approach. A sequence involving hydrozirconation of an N-allyl oxazolidine (B1195125) followed by a Lewis acid-mediated cyclization can construct the pyrrolidine ring with high diastereoselectivity. nih.gov Furthermore, electrophilic halogen-induced cascade reactions, such as the N-bromosuccinimide (NBS)-induced expansion of an aziridine (B145994) ring, can create functionalized pyrrolidines with three stereocenters with excellent diastereoselectivity. scispace.com The stereochemical outcome in these cases is often controlled by the SN2 nature of the nucleophilic attacks on cyclic intermediates. scispace.com Computational studies have also highlighted the importance of substituent size and the choice of Lewis acid in minimizing epimerization and maximizing stereoselectivity in tandem aza-Cope–Mannich reactions. acs.org
Control over Absolute and Relative Configuration in Reaction Products
The ultimate goal of stereoselective synthesis is the complete control over both the absolute (R/S) and relative (cis/trans) configuration of all stereocenters in the final product. slideshare.netlibretexts.org The absolute configuration describes the actual 3D arrangement of atoms around a chiral center, while the relative configuration compares the arrangement of different stereocenters within the same molecule. libretexts.org
Strategies like the "memory of chirality" have been successfully employed for the asymmetric synthesis of pyrrolidines containing vicinal stereocenters. nih.gov This method involves an intramolecular SN2' reaction where the configuration of a single chiral center in the acyclic precursor directs the formation of a stereochemically enriched pyrrolidine, achieving excellent dia- and enantioselectivity in one operation. nih.gov
The choice of catalyst and reaction conditions is fundamental. For instance, in organocatalytic Michael additions, pseudoenantiomeric catalysts can be used to access either enantiomer of the desired product. researchgate.net The stereochemical outcome of cycloaddition reactions is often dictated by the geometry of the transition state, which can be influenced by the catalyst, solvent, and temperature, allowing for selective formation of one diastereomer over others. nih.gov The transformation of the resulting cyclic nitronates can proceed stereospecifically, preserving the configuration established during the cyclization. umn.edu
Advanced Spectroscopic and Crystallographic Methodologies for Stereochemical Characterization
Unambiguous determination of the stereochemistry of complex molecules like this compound and its derivatives is essential. This is achieved through a combination of advanced spectroscopic and crystallographic techniques.
X-ray Crystallography stands as the definitive method for determining the absolute and relative stereochemistry of crystalline compounds. nih.gov It provides a precise three-dimensional map of the atoms in a molecule, leaving no ambiguity about their spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for stereochemical analysis in solution. longdom.org Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. longdom.org
COSY identifies proton-proton coupling, helping to establish the connectivity within the pyrrolidine ring. Differences in coupling constants and cross-peak patterns between diastereomers can reveal their relative stereochemistry. longdom.org
NOESY identifies protons that are close in space, providing crucial information about the relative configuration of substituents on the ring.
Solid-state NMR is also emerging as a useful technique, especially for compounds that are difficult to crystallize. nih.gov By comparing experimentally measured ¹³C tensor values with those computed for all possible stereoisomers, the relative stereochemistry can be determined with high statistical confidence. nih.gov
Vibrational Circular Dichroism (VCD) offers another method for determining the absolute configuration of chiral molecules in solution. nih.gov By comparing the experimental VCD spectrum to quantum chemical predictions for a specific enantiomer, the absolute configuration can be assigned, as demonstrated for novel disubstituted pyrrolidine acids. nih.gov
| Methodology | Type of Information Provided | Application Example | Reference |
|---|---|---|---|
| X-ray Crystallography | Definitive absolute and relative configuration for crystalline solids. | Confirmation of stereochemistry for novel pyrrolidine acids. | nih.gov |
| 2D NMR (COSY, NOESY) | Relative stereochemistry in solution through proton connectivity and spatial proximity. | Distinguishing diastereomers by analyzing unique correlation patterns. | longdom.org |
| Solid-State NMR | Relative stereochemistry and conformation by comparing experimental and computed tensor values. | Confirming relative stereochemistry in natural products like terrein. | nih.gov |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | Assignment of absolute configuration for disubstituted pyrrolidine acids. | nih.gov |
Derivatization Strategies and Synthetic Utility in Complex Molecular Architecture
Construction of Fused and Spirocyclic Systems
The rigid frameworks of fused and spirocyclic systems are highly sought after in drug discovery for their ability to orient functional groups in precise three-dimensional space. 1-(Allyl)-2-(nitromethylene)pyrrolidine and its analogues serve as key precursors for these complex structures.
The pyrrolizine core, a bicyclic system comprising a fused pyrrole (B145914) and pyrrolidine (B122466) ring, is found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. researchgate.netpharaohacademy.com A straightforward method for constructing this scaffold utilizes the reactivity of the nitromethylene group.
Research has shown that 2-nitromethylene-pyrrolidine, a close analogue of the title compound, readily reacts with various di- and tricarbonyl compounds. clockss.org The initial step is a nucleophilic addition of the carbon atom of the nitromethylene group to one of the carbonyl groups of the reactant. This is followed by an intramolecular cyclization and dehydration to form the final substituted dihydro-1H-pyrrolizine product. clockss.org The reactions proceed under mild conditions and without the need for a special catalyst, highlighting the preparative usefulness of nitroenamines in synthesizing these condensed N-heterocycles. clockss.org This strategy is anticipated to be similarly applicable to the N-allyl derivative, providing a direct route to N-allyl-pyrrolizine structures.
Table 1: Examples of Dihydro-1H-pyrrolizine Synthesis from 2-Nitromethylene-pyrrolidine
| Reactant (Dicarbonyl Compound) | Resulting Product | Reference |
|---|---|---|
| Phenylglyoxal | 7-Nitro-6-phenyl-2,3-dihydro-1H-pyrrolizine | clockss.org |
| 2,3-Butanedione | 6,7-Dimethyl-5-nitro-2,3-dihydro-1H-pyrrolizine | clockss.org |
| Ethyl glyoxylate | Ethyl 5-nitro-2,3-dihydro-1H-pyrrolizine-7-carboxylate | clockss.org |
This data is based on reactions with 2-nitromethylene-pyrrolidine, the N-H analogue of the title compound.
Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry for enhancing the three-dimensional character of molecules. thieme-connect.de Several synthetic strategies are available for constructing spirocyclic pyrrolidines, leveraging the pyrrolidine core as a foundational element. nih.gov
One prominent method is the [3+2] cycloaddition reaction involving an azomethine ylide, which can be generated from a pyrrolidine derivative. nih.gov For instance, the reaction between an electron-deficient exocyclic alkene and an in situ generated N-benzyl azomethine ylide provides access to novel spirocyclic pyrrolidines. nih.gov Another powerful approach involves the enantioselective conjugate addition of aldehydes to nitro-olefins, followed by a zinc-mediated reductive cyclization to form the spiro-pyrrolidine system. thieme-connect.de These methods demonstrate the versatility of using substituted pyrrolidines and related nitro compounds as precursors to architecturally complex spirocycles. nih.govchemrxiv.org
The indole (B1671886) and benzofuran (B130515) motifs are privileged structures in medicinal chemistry. While direct synthesis from this compound is not prominently documented, established methods for indole synthesis can be adapted from precursors containing a nitro group. The Bartoli indole synthesis, for example, reacts ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles. wikipedia.orgbhu.ac.in This highlights a potential pathway where a molecule containing both a pyrrolidine and a nitro-aromatic moiety could be cyclized.
Furthermore, post-functionalization strategies on the indole core often involve nitration followed by reduction, demonstrating the synthetic utility of the nitro group in building complex indole derivatives. bhu.ac.inresearchgate.net The reduction of a nitro group to an amine is a key transformation, which can then be used for further annulation reactions. organic-chemistry.org
Functionalization of the Pyrrolidine Core and Nitromethylene Substituent
The chemical utility of this compound is greatly enhanced by the distinct reactivity of its functional groups. The nitromethylene group, the N-allyl group, and the pyrrolidine ring itself can be selectively modified.
The nitromethylene group (-CH=NO₂) is a potent electron-withdrawing group that activates the adjacent vinylic carbon for nucleophilic attack, as seen in the synthesis of pyrrolizines. clockss.org This group can also be a target for reduction. A patent describes the selective reduction of the nitromethylene group in 1-allyl-2-nitromethylene pyrrolidine to an aminomethyl group (-CH₂NH₂) using lithium aluminum hydride, yielding 1-allyl-2-aminomethylpyrrolidine. google.comchemicalbook.com This transformation is crucial as it converts the nitroenamine into a diamine scaffold, a common feature in many pharmaceutical agents.
The N-allyl group offers a wealth of opportunities for functionalization. acs.orgnih.gov It can participate in reactions such as olefin metathesis, oxidation, or hydroformylation to introduce further complexity and functional handles. Phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles have been developed to construct functionalized pyrrolidine rings, showcasing the utility of the allyl group in cyclization reactions. acs.orgnih.gov
Role as a Versatile Synthetic Intermediate for Nitrogen-Containing Scaffolds
The pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs, valued for its stereochemical complexity and ability to explore three-dimensional pharmacophore space. nih.govnih.gov this compound embodies this versatility, acting as a pluripotent building block for a variety of more complex nitrogen-containing scaffolds. researchgate.netacs.org
Its role as an intermediate is demonstrated by its conversion into:
Pyrrolizine derivatives: Formed via reaction with dicarbonyls. clockss.org
Functionalized diamines: Through the reduction of the nitromethylene group. google.com
Complex polycycles: The allyl group can be used as a handle for further annulation reactions, such as ring-closing metathesis or Diels-Alder reactions. researchgate.net
The ability to sequentially or selectively manipulate its functional groups allows for a divergent synthetic approach, where a single intermediate gives rise to a library of structurally diverse compounds. acs.org
Precursors to Biologically Relevant Scaffolds via General Synthetic Pathways
The synthetic derivatives of this compound are often precursors to scaffolds with established biological relevance.
The pyrrolizine scaffold, readily accessible from this precursor's core structure, is associated with a wide range of pharmacological effects. researchgate.netpharaohacademy.com Many natural and synthetic pyrrolizine derivatives exhibit anti-inflammatory, analgesic, antiviral, and anticancer activities. researchgate.netnih.gov For example, Ketorolac is a potent analgesic, and Licofelone has been investigated as a dual COX/5-LOX inhibitor for treating osteoarthritis. researchgate.netpharaohacademy.comnih.gov
Table 2: Examples of Biologically Active Pyrrolizine Scaffolds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Ketorolac | Anti-inflammatory, Analgesic (COX-1/2 Inhibitor) | researchgate.netnih.gov |
| Licofelone | Anti-inflammatory (Dual COX/5-LOX Inhibitor) | researchgate.netpharaohacademy.comnih.gov |
| Rolziracetam | Nootropic (Cognitive Enhancer) | researchgate.net |
Theoretical and Computational Investigations
Elucidation of Reaction Mechanisms and Transition States by Computational Chemistry
Computational chemistry provides a window into the intricate details of chemical reactions, allowing for the mapping of reaction pathways and the characterization of high-energy, transient species like transition states. For compounds related to 1-(Allyl)-2-(nitromethylene)pyrrolidine, such as those involved in the synthesis of pyrrolidine (B122466) derivatives, quantum chemical studies have been instrumental in clarifying complex reaction mechanisms. rsc.orgresearchgate.net
For instance, in multi-step syntheses that could lead to similar pyrrolidine cores, computational methods like Density Functional Theory (DFT) are used to calculate the energy barriers for each step. researchgate.netresearchgate.net Studies on related syntheses, such as those for pyrrolidinedione derivatives from nitromethane (B149229), reveal distinct energy requirements for key transformations. rsc.orgresearchgate.net These transformations include Michael addition, proton transfer (tautomerization), and cyclization. rsc.orgresearchgate.net The energy barrier for the initial deprotonated nitromethane addition to a substrate like coumarin (B35378) has been calculated to be relatively low at 21.7 kJ mol⁻¹, while the subsequent proton transfer from the methylene (B1212753) to the nitro group has a significantly higher barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net
Further stages, such as the migration of an oxygen atom within the nitromethyl group (a Nef-type rearrangement), can have their energy barriers significantly influenced by the presence of assisting molecules like water. rsc.orgresearchgate.net The final cyclization step to form the pyrrolidine ring may have a very low energy barrier (e.g., 11.9 kJ mol⁻¹), but it is often preceded by a tautomerization step with a high energy barrier (e.g., 178.4 kJ mol⁻¹), which can be the rate-determining step. rsc.orgresearchgate.net
Computational algorithms are also being developed to systematically discover and predict the outcomes of one-pot and multicomponent reactions. chemrxiv.orgnih.gov These tools can analyze complex reaction networks, identify potential reactivity conflicts between reagents, and predict reaction yields, which is invaluable for designing efficient synthetic routes. chemrxiv.orgnih.gov
Table 1: Calculated Energy Barriers for Key Steps in a Related Pyrrolidine Synthesis This table presents data from a computational study on the synthesis of pyrrolidinedione derivatives, which shares features with potential syntheses of nitromethylene pyrrolidines.
| Reaction Step | Calculated Energy Barrier (kJ mol⁻¹) | Notes |
| Michael Addition of Deprotonated Nitromethane | 21.7 | Initial carbon-carbon bond formation. rsc.orgresearchgate.net |
| Proton Transfer (Tautomerization) | 197.8 | Transfer from methylene to nitro group. rsc.orgresearchgate.net |
| Oxygen Atom Migration (Water-Assisted) | 142.4 | A Nef-type rearrangement step. rsc.orgresearchgate.net |
| Tautomerization to Hydroxy-N-hydroxyiminomethyl | 178.4 | Prerequisite for cyclization. rsc.orgresearchgate.net |
| Cyclization | 11.9 | Final ring-forming step. rsc.orgresearchgate.net |
Data sourced from computational studies on related systems. rsc.orgresearchgate.net
Studies on Conformation, Tautomeric Equilibria, and Energetic Profiles
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and the possible isomers it can adopt. Computational studies are essential for exploring the conformational landscape and tautomeric possibilities of this compound.
Conformation: The five-membered pyrrolidine ring is not planar and typically adopts puckered "envelope" conformations. nih.gov The specific pucker (Cγ-exo or Cγ-endo) can be influenced by the nature and stereochemistry of substituents on the ring. nih.gov For this compound, the bulky nitromethylene group at the 2-position and the allyl group on the nitrogen atom will dictate the preferred ring conformation. Furthermore, the allyl group itself has rotational flexibility around the N-C and C-C single bonds. Computational studies on related allyl-containing compounds, like allyl nitrite (B80452), have identified multiple stable conformers with small energy differences (0.2-0.9 kcal/mol) arising from rotations around these bonds. nih.gov A thorough conformational analysis using high-accuracy electronic structure methods is necessary to identify the global minimum energy structure and the relative energies of other low-lying conformers. researchgate.net
Tautomeric Equilibria: The nitromethylene group (-CH=NO₂) can exist in equilibrium with its tautomeric aci-nitro form (-C=N(O)OH). This type of tautomerism is critical as the different forms exhibit distinct reactivity. Computational chemistry is widely used to determine the relative stabilities of tautomers. researchgate.netmdpi.comnih.gov Studies on similar systems, such as 2-pyrrolidone, show that the lactam form is more stable than the lactim tautomer in both the gas phase and aqueous solution. researchgate.net However, the relative stability can be significantly influenced by the solvent. researchgate.net For instance, computational models that include explicit solvent molecules have been shown to be crucial for accurately reproducing experimental observations, as intermolecular hydrogen bonding can stabilize one tautomer over another. mdpi.comnih.gov For this compound, theoretical calculations would be needed to predict the position of the nitro/aci-nitro equilibrium and how it might shift in different solvent environments.
Energetic Profiles: By calculating the relative energies of all possible conformers and tautomers, a comprehensive energetic profile of the molecule can be constructed. This profile is fundamental for understanding its behavior. For example, knowing the energy difference between stable conformers helps in understanding the molecule's flexibility and how it might bind to a biological target. The energy barriers separating different conformers and tautomers determine the kinetics of their interconversion. researchgate.net
Prediction of Reactivity and Selectivity in Novel Chemical Transformations
A significant application of computational chemistry is the prediction of how a molecule will behave in a chemical reaction, including its reactivity and the selectivity (chemo-, regio-, and stereo-) of the products formed. nih.gov
Reactivity Descriptors: DFT calculations can be used to determine a range of molecular properties known as reactivity descriptors. researchgate.netnih.gov These include frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and molecular hardness. researchgate.netnih.gov For example, the energies of the HOMO and LUMO can indicate whether a molecule is more likely to act as a nucleophile or an electrophile in a given reaction. By analyzing these descriptors for this compound, predictions can be made about its susceptibility to attack by different reagents. The presence of the electron-withdrawing nitromethylene group, the nucleophilic enamine-like system, and the reactive allyl group provides multiple potential sites for chemical transformation.
Selectivity in Novel Transformations: Computational modeling can predict the outcomes of potential novel reactions. For this compound, this could include:
Cycloaddition Reactions: The nitromethylene group could potentially act as a dipolarophile or part of a dipole in 1,3-dipolar cycloaddition reactions. Computational studies of similar reactions involving nitrilimines have successfully mapped out the [3+2] and [1+2] cycloaddition pathways and explained the observed regioselectivity by analyzing frontier molecular orbital interactions. researchgate.net
Reactions of the Allyl Group: The allyl group is a versatile functional handle. Computational methods can predict its reactivity in transformations such as Heck reactions, Suzuki couplings, or ring-closing metathesis if another double bond is present. nih.gov
Reactions of the Enamine-like System: The C=C double bond conjugated with the pyrrolidine nitrogen gives the molecule enamine-like character, making it nucleophilic at the alpha-carbon. Computational studies on Michael additions of pyrrolidine enamines have been used to investigate the origins of regio- and stereoselectivity, assessing whether the reaction is under kinetic or thermodynamic control. researchgate.net
By simulating the transition states for different possible reaction pathways, computational chemistry can predict which products are most likely to form, guiding the design of new synthetic methods and the discovery of novel chemical transformations for this compound. nih.gov
Future Research Directions and Unexplored Reactivity
Development of Novel and Green Synthetic Routes
The known synthesis of 1-(allyl)-2-(nitromethylene)pyrrolidine involves a multi-step process starting from 1-allyl-2-pyrrolidone. google.com A patented method describes the methylation of 1-allyl-2-pyrrolidone using dimethyl sulfate (B86663), followed by treatment with an alkali alkanol like sodium methoxide (B1231860) and nitromethane (B149229) to yield the target compound. google.com
| Step | Reactants | Reagents | Product |
| 1 | 1-Allyl-2-pyrrolidone | Dimethyl sulfate | Methylated intermediate |
| 2 | Methylated intermediate | Sodium methoxide, Nitromethane | This compound |
Future research could focus on developing more environmentally benign and efficient synthetic strategies. This could include:
One-Pot Syntheses: Designing a one-pot reaction that avoids the isolation of intermediates, potentially using milder activating agents for the lactam and a non-toxic solvent system.
Catalytic Methods: Exploring catalytic approaches to replace stoichiometric reagents like dimethyl sulfate. For instance, the Vilsmeier-Haack reaction, which has been used for the synthesis of related 1-ethyl-2-nitromethylene-pyrrolidines, could be adapted. google.com This would involve the reaction of 1-allyl-2-pyrrolidone with a Vilsmeier reagent followed by condensation with nitromethane.
Flow Chemistry: The use of microreactor technology could offer better control over reaction parameters for the nitromethylene formation, potentially improving yield and safety, especially given the use of nitromethane.
Exploration of Unconventional Reaction Pathways and Conditions
The reactivity of the nitromethylene group and the allyl group offers significant potential for exploration under unconventional conditions.
Photochemical Reactions: The conjugated nitroalkene system is a prime candidate for photochemical transformations, such as [2+2] cycloadditions with other olefins or isomerization reactions upon irradiation.
Electrochemical Synthesis/Reactions: Electrochemical methods could be investigated for both the synthesis and further transformation of the molecule. For instance, the reduction of the nitro group could potentially be achieved electrochemically, offering a greener alternative to metal hydrides.
Mechanochemistry: Solid-state reactions induced by grinding or milling could be explored as a solvent-free method for the synthesis or derivatization of this compound, a technique that has proven successful for other heterocyclic systems. ontosight.ai
Application in Cascade and Multicomponent Reactions
The dual functionality of this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs), which are highly valued for their efficiency in building molecular complexity. rdd.edu.iq
Intramolecular Cycloadditions: The allyl group and the nitromethylene moiety are perfectly positioned for intramolecular cycloaddition reactions. For example, a [3+2] cycloaddition of the nitronate, formed by deprotonation of the nitromethylene group, with the internal allyl olefin could lead to novel bicyclic pyrrolizidine (B1209537) frameworks.
Radical Cascades: The allyl group can participate in radical addition reactions. A cascade sequence could be initiated by the addition of a radical to the allyl double bond, followed by an intramolecular cyclization onto the nitromethylene group.
Multicomponent Reactions: this compound could serve as a key component in MCRs. For instance, the active methylene (B1212753) character of the nitromethylene group could be exploited in reactions like the Michael addition, which could then be followed by an intramolecular reaction involving the allyl group.
Expanding the Scope of Asymmetric Synthesis and Enantiocontrol
The development of enantioselective syntheses and transformations is a cornerstone of modern organic chemistry, particularly for producing chiral molecules for pharmaceutical applications. nih.gov
Asymmetric Synthesis: Future work could focus on the asymmetric synthesis of chiral derivatives of this compound. This could involve the use of chiral catalysts or starting from a chiral precursor.
Enantioselective Transformations: The existing functional groups offer handles for enantioselective reactions. For example, asymmetric dihydroxylation or epoxidation of the allyl group would introduce new stereocenters. Similarly, the conjugate addition of nucleophiles to the nitromethylene group could be rendered enantioselective using chiral catalysts. A notable strategy could be the combination of organocatalysis and metal catalysis in a cascade reaction to produce highly substituted chiral pyrrolidines.
Investigations into New Derivatization Potentials and Functional Group Interconversions
The functional groups of this compound provide a rich platform for a wide array of chemical modifications.
Allyl Group Transformations: The allyl group can be subjected to a variety of transformations beyond simple additions, including olefin metathesis to introduce new substituents, isomerization to the propenyl group, or oxidative cleavage to yield an aldehyde.
Nitromethylene Group Chemistry: The nitromethylene group is highly versatile. It can be:
Reduced to an aminomethylene group, as demonstrated by the use of lithium aluminum hydride to form 1-allyl-2-aminomethyl pyrrolidine (B122466). google.com
Converted into a carbonyl group via the Nef reaction.
Used as a precursor for the generation of a nitrile oxide for 1,3-dipolar cycloadditions.
Ring-Opening and Ring-Expansion Reactions: Under specific conditions, the pyrrolidine ring itself could be induced to undergo ring-opening or ring-expansion reactions, leading to the synthesis of different classes of nitrogen-containing heterocycles.
Q & A
Q. What are the common synthetic routes for 1-(Allyl)-2-(nitromethylene)pyrrolidine, and how do reaction conditions influence yield?
Q. What solvents and purification methods are recommended for isolating this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility during synthesis. Post-reaction, extract with ethyl acetate (3×60 mL) and wash with NH4Cl to remove acidic byproducts . Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product, as validated in similar nitromethylene-containing compounds .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict optimal reaction pathways for synthesizing this compound?
- Methodological Answer : Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to model transition states and intermediates. ICReDD’s approach combines quantum mechanics (QM) with information science to prioritize reaction conditions, reducing trial-and-error experimentation . For example, simulating allyl group insertion into pyrrolidine can identify steric or electronic barriers .
Q. What strategies resolve contradictions in reported yields for allylation reactions of pyrrolidine derivatives?
- Methodological Answer : Contradictions often arise from:
- Catalyst Deactivation : Trace moisture or oxygen degrades palladium catalysts. Use Schlenk-line techniques for inert conditions .
- Purification Losses : Low-yield syntheses (e.g., 51% vs. 93% ) may reflect inefficient chromatography. Optimize solvent gradients or switch to preparative HPLC.
Case Study : Allylic amine reactions show higher yields with microwave heating (93% ) versus conventional methods (51% ), highlighting energy input as a critical variable.
Q. How can stereoselectivity be controlled in the nitromethylene group during synthesis?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can enforce Z/E selectivity. In a related study, (±)-Z-isomers were isolated via crystallization, with stereochemistry confirmed by NOESY . Computational modeling of transition states (e.g., steric hindrance at the nitromethylene site) further guides selectivity .
Q. What advanced analytical techniques (beyond NMR/MS) validate the electronic properties of the nitromethylene group?
- Methodological Answer :
- Cyclic Voltammetry : Measures redox potential of the nitro group, correlating with electron-withdrawing capacity.
- X-ray Crystallography : Resolves bond angles and conjugation effects in the nitromethylene-pyrrolidine system, as demonstrated in structurally similar compounds .
Data Contradiction Analysis
Q. Why do similar allylation reactions exhibit significant variability in reaction times (12–24 hours vs. 20 hours)?
- Methodological Answer : Discrepancies arise from:
- Catalyst Activity : Palladium vs. ligand-free systems (e.g., Pd(OAc)2 vs. none ).
- Substrate Activation : Electron-deficient allyl groups accelerate insertion kinetics.
Recommendation : Use kinetic profiling (e.g., in situ IR monitoring) to identify rate-limiting steps and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
